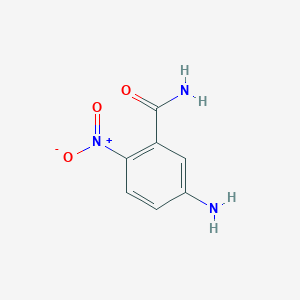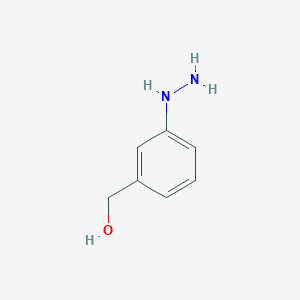
(3-hydrazinylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“m-(Hydroxymethyl)phenylhydrazine” is a derivative of phenylhydrazine . Phenylhydrazine is a chemical compound with the formula C6H5NHNH2, often abbreviated as PhNHNH2 . It forms monoclinic prisms that melt to an oil around room temperature which may turn yellow to dark red upon exposure to air . It is miscible with ethanol, diethyl ether, chloroform, and benzene, and is sparingly soluble in water .
Synthesis Analysis
Phenylhydrazine is prepared by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide to form the final product .
Molecular Structure Analysis
The molecular formula of phenylhydrazine is C6H5NHNH2 . Its average mass is 108.141 Da and its monoisotopic mass is 108.068748 Da .
Chemical Reactions Analysis
Phenylhydrazine can undergo various reactions. For instance, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .
Physical and Chemical Properties Analysis
Phenylhydrazine is a colorless to pale-yellow liquid or solid . It has a density of 1.0978 g/cm3, a melting point of 19.5 °C, and a boiling point of 243.5 °C . Its vapor pressure is 0.04 mmHg at 25°C .
Mecanismo De Acción
Safety and Hazards
Phenylhydrazine is considered hazardous. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause cancer . It causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Phenylhydrazine and its derivatives have been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propiedades
IUPAC Name |
(3-hydrazinylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-7-3-1-2-6(4-7)5-10/h1-4,9-10H,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJRXXOXCJIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

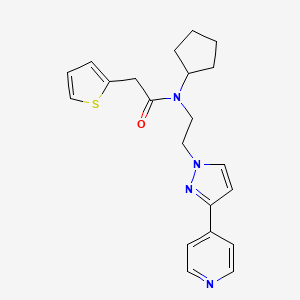

![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2939684.png)
![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![N-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2939689.png)
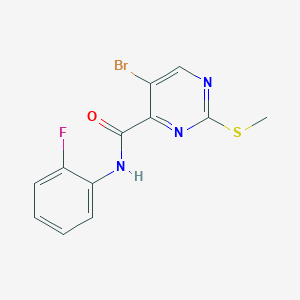
![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)

![4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2939695.png)
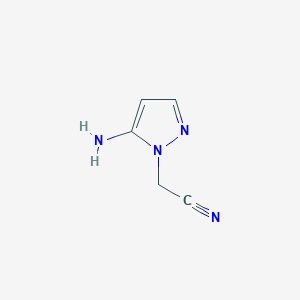
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)
